molecular formula C18H10Cl3NO4 B12529016 2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene CAS No. 674283-78-4

2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene

Katalognummer: B12529016
CAS-Nummer: 674283-78-4
Molekulargewicht: 410.6 g/mol
InChI-Schlüssel: VCFKDWYHTPCNIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene is an organic compound with the molecular formula C12H7Cl2NO3 It is known for its unique structure, which includes multiple chlorine and nitro groups attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with 4-chloro-2-nitrophenol in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chlorine atoms can be substituted by other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like hydroxide ions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: This compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene involves its interaction with specific molecular targets. The nitro and chlorine groups play a crucial role in its reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene include:

The uniqueness of this compound lies in its complex structure, which provides distinct chemical properties and reactivity compared to its simpler counterparts.

Eigenschaften

CAS-Nummer

674283-78-4

Molekularformel

C18H10Cl3NO4

Molekulargewicht

410.6 g/mol

IUPAC-Name

4-chloro-1-(2,4-dichlorophenoxy)-2-(2-nitrophenoxy)benzene

InChI

InChI=1S/C18H10Cl3NO4/c19-11-5-7-15(13(21)9-11)25-17-8-6-12(20)10-18(17)26-16-4-2-1-3-14(16)22(23)24/h1-10H

InChI-Schlüssel

VCFKDWYHTPCNIT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.